2-{1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane
Description
2-{1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane is a benzimidazole derivative characterized by a benzimidazole core substituted at position 1 with a 4-chlorophenylmethyl group and at position 2 with an oxolane (tetrahydrofuran) ring. Its molecular formula is C₁₉H₁₇ClN₂O, with a calculated molecular weight of 324.5 g/mol. The 4-chlorophenyl substituent introduces electron-withdrawing effects, which may enhance binding affinity to biological targets compared to alkyl-substituted analogs .
Properties
Molecular Formula |
C18H17ClN2O |
|---|---|
Molecular Weight |
312.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-(oxolan-2-yl)benzimidazole |
InChI |
InChI=1S/C18H17ClN2O/c19-14-9-7-13(8-10-14)12-21-16-5-2-1-4-15(16)20-18(21)17-6-3-11-22-17/h1-2,4-5,7-10,17H,3,6,11-12H2 |
InChI Key |
UPJPMUUYTFATRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane typically involves the condensation of 4-chlorobenzylamine with o-phenylenediamine to form the benzimidazole core. This intermediate is then reacted with oxirane under basic conditions to introduce the oxolane ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the ring closure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction control ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The benzimidazole core undergoes selective oxidation under controlled conditions. Key findings include:
| Reagent/Conditions | Product Formed | Observations | Citation |
|---|---|---|---|
| KMnO₄ (acidic, 60°C) | Benzimidazole-2-carboxylic acid | Complete ring oxidation with decarboxylation of oxolane | |
| H₂O₂ (neutral, RT) | N-oxide derivative | Selective oxidation at N1 position of benzimidazole |
-
Potassium permanganate in acidic media cleaves the oxolane ring while oxidizing the benzimidazole to a carboxylic acid.
-
Hydrogen peroxide selectively oxidizes the benzimidazole’s N1 atom without disrupting the oxolane structure.
Reduction Reactions
The oxolane ring’s ether group and benzimidazole’s aromatic system show distinct reducibility:
| Reagent/Conditions | Product Formed | Key Outcome | Citation |
|---|---|---|---|
| LiAlH₄ (THF, reflux) | Tetrahydrofuran diol | Oxolane ring opening to 1,4-butanediol | |
| H₂/Pd-C (ethanol, 50°C) | Partially saturated benzimidazole | Selective reduction of benzimidazole’s C=N bond |
-
Lithium aluminum hydride reduces the oxolane to a diol while preserving the benzimidazole core.
-
Catalytic hydrogenation preferentially saturates the benzimidazole’s imine bond, yielding a dihydro derivative.
Substitution Reactions
The chlorophenyl group participates in cross-coupling and nucleophilic substitution:
-
Palladium-catalyzed coupling replaces the chloro group with aryl/heteroaryl moieties .
-
Strong bases facilitate nucleophilic aromatic substitution at the chlorophenyl position .
Ring-Opening Reactions
The oxolane ring undergoes acid-catalyzed cleavage:
| Acid Catalyst | Conditions | Product | Application | Citation |
|---|---|---|---|---|
| H₂SO₄ (conc.) | 100°C, 6h | 1,4-Dibromobutane intermediate | Precursor for polymerizable diols | |
| HCl (gas) | CH₂Cl₂, 0°C → RT | Chlorohydrin derivative | Functionalization for bioactivity studies |
-
Concentrated sulfuric acid cleaves the oxolane to a dibromobutane intermediate, enabling polymer synthesis.
-
Gaseous HCl generates a chlorohydrin, enhancing solubility for pharmacological testing.
Catalytic Functionalization
Recent advances in Ru-catalyzed C–H activation have enabled direct modifications:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 2-{1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane. For instance, derivatives of benzimidazole have shown significant cytotoxic effects against various cancer cell lines. A study reported that compounds containing benzimidazole structures exhibited promising activity against breast and colon cancer cells .
Acetylcholinesterase Inhibition
Compounds related to benzimidazole have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer’s. Research indicates that modifications in the benzimidazole structure can enhance inhibitory potency, making these compounds potential candidates for treating cognitive disorders .
Case Studies
Mechanism of Action
The mechanism of action of 2-{1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular processes, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
BH44818: 2-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}oxolane
- Molecular Formula : C₂₀H₂₂N₂O
- Molecular Weight : 306.4 g/mol
- Substituent : A 2,5-dimethylphenylmethyl group replaces the 4-chlorophenylmethyl group.
- Effects : The methyl groups are electron-donating, increasing lipophilicity and steric bulk compared to the chloro substituent. This may reduce polarity and alter pharmacokinetic properties .
AC07556: Benzene, 1-ethenyl-2-(1-phenylethenyl)-
- Molecular Formula : C₁₆H₁₄
- Molecular Weight : 206.3 g/mol
- Structure : A benzene derivative with ethenyl groups, lacking the benzimidazole-oxolane scaffold.
Data Table: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| 2-{1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane | C₁₉H₁₇ClN₂O | 324.5 | 4-Chlorophenylmethyl |
| BH44818 | C₂₀H₂₂N₂O | 306.4 | 2,5-Dimethylphenylmethyl |
| AC07556 | C₁₆H₁₄ | 206.3 | Ethenyl groups |
Research Findings and Implications
Substituent Effects on Bioactivity
- Electron-Withdrawing vs. In contrast, BH44818’s methyl groups may favor hydrophobic interactions, as seen in other alkyl-substituted benzimidazoles .
Solubility and Stability
- Chloro Substituents : Halogenated benzimidazoles often exhibit moderate aqueous solubility due to increased dipole moments. However, chloro groups may improve metabolic stability by resisting oxidative degradation.
Biological Activity
2-{1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique oxolane ring structure, which may contribute to its stability and versatility in biological applications.
- Molecular Formula : C18H17ClN2O
- Molecular Weight : 312.7934 g/mol
- CAS Number : 874615-20-0
Biological Activity Overview
Benzimidazole derivatives, including this compound, are known for a wide range of biological activities:
- Antimicrobial Activity : Many benzimidazole derivatives exhibit significant antibacterial and antifungal properties. Research indicates that compounds within this class can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria .
- Anticancer Properties : There is growing evidence that benzimidazole derivatives can induce cytotoxic effects in cancer cell lines. For instance, studies have shown that modifications to the benzimidazole structure can enhance antitumor activity against several human cancer cell lines .
- Antiviral Effects : Some studies suggest that certain benzimidazole derivatives may exhibit antiviral properties, although specific data on this compound is limited in this context .
Case Studies and Research Findings
Recent research has highlighted the biological activities of benzimidazole derivatives similar to this compound:
Antimicrobial Activity
A study demonstrated that benzimidazole derivatives showed effective inhibition against a range of bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 32 µg/mL against pathogens like Klebsiella pneumoniae and Escherichia coli .
Anticancer Activity
Another investigation evaluated the cytotoxic effects of various benzimidazole derivatives on multiple cancer cell lines. The results indicated that certain modifications led to IC50 values as low as 1.143 µM against renal cancer cells, showcasing the potential for targeted cancer therapies .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of selected benzimidazole derivatives compared to this compound:
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | TBD | TBD |
| Benzimidazole Derivative A | 6.25 µg/mL | 1.143 µM |
| Benzimidazole Derivative B | 32 µg/mL | 2.76 µM |
The precise mechanism by which this compound exerts its biological effects remains an area of active research. However, it is hypothesized that the compound interacts with specific cellular targets, potentially inhibiting key enzymes or pathways involved in cell proliferation and survival.
Potential Targets:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 2-{1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane, and how do reaction parameters impact yield?
- Methodology :
- Route 1 : React 1-(1H-benzimidazol-2-yl)ethanone with substituted hydrazines under reflux conditions (e.g., 4 hours in methanol), followed by purification via recrystallization (yield ~70-80%) .
- Route 2 : Use nucleophilic substitution with 2-bromo-1-(4-chlorophenyl)ethanone and a benzimidazole precursor in dimethylformamide (DMF) with potassium carbonate as a base, achieving yields >90% after recrystallization in ethanol .
- Key Parameters : Solvent polarity (DMF vs. methanol), temperature (reflux vs. room temperature), and base selection (K₂CO₃ vs. NaHCO₃) critically influence reaction efficiency and purity.
Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?
- Analytical Techniques :
- X-ray Crystallography : Resolve crystal structure to confirm bond angles and stereochemistry, as demonstrated for analogous benzimidazole derivatives .
- Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl methyl at N1) and LC-MS for molecular weight confirmation.
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis to ensure >95% purity.
Q. What preliminary in vitro assays are suitable for screening its biological activity?
- Assay Design :
- Anticancer Screening : Use leukemic cell lines (e.g., K562) with MTT assays, comparing IC₅₀ values to benchmark compounds like 1,3-diarylpyrazinobenzimidazoles (IC₅₀ ~3 µM) .
- Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA, referencing structurally similar N'-substituted benzimidazoles.
Advanced Research Questions
Q. How can researchers resolve discrepancies in IC₅₀ values across different biological assays?
- Contradiction Analysis :
- Assay Variability : Replicate studies under standardized conditions (e.g., cell passage number, serum concentration).
- Structural Analogues : Compare activity trends with derivatives (e.g., 5,6-dichloro vs. oxolane-substituted benzimidazoles) to identify pharmacophore contributions .
- Orthogonal Assays : Validate results using apoptosis markers (Annexin V/PI) or kinase inhibition assays (e.g., EGFR/erbB2) to confirm mechanism .
Q. What computational strategies predict the binding affinity of this compound to kinase targets like EGFR?
- Modeling Approaches :
- Molecular Docking : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) to map interactions (e.g., hydrogen bonding with oxolane oxygen).
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrophobic interactions with the 4-chlorophenyl group .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond acceptors to correlate structural features with activity .
Q. How do the oxolane ring and 4-chlorophenyl group influence pharmacokinetic properties?
- ADME Profiling :
- Lipophilicity : The oxolane ring reduces logP compared to non-cyclic analogues, enhancing aqueous solubility.
- Metabolic Stability : Assess cytochrome P450 (CYP3A4) metabolism using liver microsomes; chlorophenyl groups may slow oxidation .
- Permeability : Perform Caco-2 assays to evaluate intestinal absorption, noting the impact of the methylene linker on membrane diffusion .
Methodological Tables
Table 1 : Comparison of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Solvent | Methanol | DMF |
| Temperature | Reflux (~65°C) | Room temperature |
| Catalyst/Base | None | K₂CO₃ |
| Yield | 70-80% | >90% |
Table 2 : Key Structural-Activity Relationships (SAR)
| Substituent | Biological Impact | Reference |
|---|---|---|
| 4-Chlorophenyl methyl | Enhanced AR antagonism | |
| Oxolane ring | Improved solubility | |
| Benzimidazole core | DNA intercalation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
